m-PEG6-NHS ester

Beschreibung

Eigenschaften

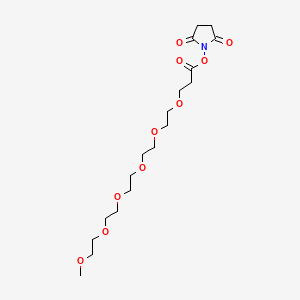

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIPLYSZOISNAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG6-NHS Ester: A Core Reagent for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-NHS ester is a methoxy-terminated polyethylene glycol (PEG) derivative activated with an N-hydroxysuccinimide (NHS) ester. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation and drug development, primarily utilized for its ability to covalently link molecules to primary amines on proteins, peptides, and other biomolecules. The six-unit PEG chain imparts increased hydrophilicity to the resulting conjugate, which can enhance solubility, reduce aggregation, and decrease immunogenicity.[1][2][3] The NHS ester provides a highly efficient and selective means of forming stable amide bonds under mild reaction conditions.[4][] This guide provides a comprehensive overview of this compound, including its physicochemical properties, core reactivity principles, detailed experimental protocols, and its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17-hexaoxaicosan-20-oate | |

| Molecular Formula | C18H31NO10 | |

| Molecular Weight | 421.44 g/mol | |

| Purity | ≥98% | |

| Appearance | Solid Powder | |

| Solubility | DMSO, DMF, CH2Cl2 | |

| Storage | Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent moisture condensation. |

Core Principles of Reactivity

The utility of this compound is centered on the reactivity of the NHS ester group with primary amines. This reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Reaction with Primary Amines

The primary targets for this compound on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group. The reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly.

Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive. The rate of hydrolysis is also pH-dependent, increasing with higher pH. Therefore, it is crucial to perform conjugation reactions within the recommended pH range and to use freshly prepared solutions of this compound.

The stability of the NHS ester in aqueous solution is a critical factor for efficient conjugation. The table below summarizes the effect of pH on the half-life of NHS esters.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | |

| 8.6 | 4 | 10 minutes |

Experimental Protocols

Detailed methodologies are essential for the successful use of this compound. The following sections provide step-by-step protocols for common applications.

Protocol 1: Conjugation of this compound to an Antibody

This protocol provides a general guideline for the covalent attachment of this compound to an antibody, a key step in the creation of many ADCs.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis or a desalting column against an amine-free buffer like PBS.

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

-

-

This compound Solution Preparation:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Do not store the reconstituted reagent.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each specific application.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Protocol 2: Conjugation of this compound to a Small Molecule Containing a Primary Amine

This protocol outlines the procedure for conjugating this compound to a small molecule, a common step in the synthesis of PROTACs.

Materials:

-

Amine-containing small molecule

-

This compound

-

Anhydrous organic solvent (e.g., DMF, DCM, DMSO)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Reaction monitoring system (e.g., LC-MS or TLC)

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup:

-

Dissolve the amine-containing small molecule in an anhydrous organic solvent.

-

Add a base (e.g., TEA or DIPEA) to the solution.

-

Under continuous stirring, add this compound to the reaction mixture, typically at a 1:1 or 2:1 molar ratio relative to the small molecule.

-

-

Reaction Monitoring:

-

Stir the reaction mixture for 3-24 hours, depending on the reactivity of the small molecule.

-

Monitor the progress of the reaction using a suitable analytical technique such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, isolate the final product using standard organic synthesis workup procedures or by column chromatography.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments involving this compound in the synthesis of ADCs and PROTACs.

References

An In-depth Technical Guide to m-PEG6-NHS Ester for Researchers and Drug Development Professionals

Introduction: Methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with six ethylene glycol units (m-PEG6-NHS ester) is a widely utilized crosslinking reagent in biomedical research and drug development. Its bifunctional nature, comprising a methoxy-terminated polyethylene glycol (PEG) chain and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for the covalent conjugation of the PEG moiety to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound.

Chemical Properties and Structural Variations

It is critical for researchers to be aware that commercial products marketed as "this compound" can correspond to two distinct chemical structures, each with a different chemical formula, molecular weight, and CAS number. The structural variation arises from the linker connecting the PEG chain to the NHS ester.

Version 1: Propanoate Linker

This common variant incorporates a propanoate group between the PEG chain and the NHS ester.

-

CAS Number: 1449390-12-8[3]

-

Chemical Name: 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17-hexaoxaicosan-20-oate

-

SMILES: COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Version 2: Carbonate Linker

This variant features a carbonate linkage between the terminal oxygen of the PEG chain and the NHS ester. Some suppliers may refer to this structure as m-PEG7-NHS ester, which can be a source of confusion.

-

Chemical Formula: C20H35NO11

-

Molecular Weight: 465.5 g/mol

-

CAS Number: 874208-92-1

-

SMILES: O=C(ON1C(CCC1=O)=O)OCCOCCOCCOCCOCCOCCOCCOC

The selection of a specific this compound variant can influence the spacing and chemical nature of the linkage, which may have implications for the biological activity and stability of the resulting conjugate. Researchers should carefully verify the chemical identity of the reagent from the supplier's technical documentation.

Quantitative Data Summary

| Property | This compound (Propanoate Linker) | This compound (Carbonate Linker) |

| Chemical Formula | C18H31NO10 | C20H35NO11 |

| Molecular Weight | 421.44 g/mol | 465.5 g/mol |

| CAS Number | 1449390-12-8 | 874208-92-1 |

| Purity | Typically ≥98% | Typically >90% |

| Appearance | Solid Powder | Not specified, likely a solid |

| Solubility | Soluble in DMSO, DCM, DMF | Soluble in organic solvents like DMSO or DMF |

| Storage Conditions | Dry, dark, and at -20°C for up to 1 year | -20°C with desiccant |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody. Optimization of the molar ratio of the PEG reagent to the protein may be necessary to achieve the desired degree of labeling.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

If the protein solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution. A molar excess of the PEG reagent is typically used (e.g., 10- to 50-fold molar excess over the protein).

-

Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

-

-

Characterization:

-

Determine the protein concentration and the degree of PEGylation of the final conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry).

-

Visualization of Experimental Workflow

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) where this compound is used as a linker to attach a cytotoxic drug to an antibody.

Caption: Workflow for ADC synthesis using this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Due to the existing ambiguity in the chemical identity of commercially available reagents, it is imperative to confirm the specific structure and properties with the supplier to ensure reproducibility and accuracy in experimental outcomes.

References

m-PEG6-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)6-N-hydroxysuccinimidyl ester (m-PEG6-NHS ester), a versatile amine-reactive crosslinker. Its properties and applications, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are detailed for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a chemical compound featuring a chain of six polyethylene glycol (PEG) units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the molecules it modifies. The NHS ester group selectively reacts with primary amines on proteins, peptides, and other molecules to form stable amide bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1449390-12-8 | [1][2] |

| Molecular Formula | C18H31NO10 | [3] |

| Molecular Weight | 421.44 g/mol | [3] |

| Appearance | White to off-white solid or viscous liquid | [3] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM. Limited solubility in aqueous buffers. |

Table 2: Storage and Stability

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C | |

| Handling | Store under inert gas, protect from moisture. Allow to warm to room temperature before opening. | |

| Stability in Solution | NHS esters are prone to hydrolysis, especially at higher pH. Prepare solutions fresh and use immediately. |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by dialysis against an appropriate buffer or by size-exclusion chromatography.

-

Characterization: Analyze the conjugate using techniques such as SDS-PAGE to visualize the increase in molecular weight, and mass spectrometry to determine the degree of labeling.

Detailed Protocol for Peptide Conjugation and Purification

This protocol provides a more detailed example for conjugating this compound to a peptide and its subsequent purification by HPLC.

Materials:

-

Peptide with a primary amine (e.g., 1 mg)

-

This compound (e.g., 5-fold molar excess)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Anhydrous DMSO

-

0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

-

0.1% TFA in acetonitrile (Mobile Phase B)

-

Reversed-phase HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve 1 mg of the peptide in 1 mL of 0.1 M sodium bicarbonate buffer.

-

NHS Ester Dissolution: Calculate the mass of this compound required for a 5-fold molar excess and dissolve it in a minimal amount of anhydrous DMSO (e.g., 20-50 µL).

-

Reaction: Add the this compound solution to the peptide solution. Vortex briefly and incubate at room temperature for 2 hours.

-

HPLC Purification:

-

Acidify the reaction mixture with a small volume of TFA to a pH of 2-3.

-

Inject the entire reaction mixture onto the C18 column.

-

Elute the peptide conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Monitor the elution profile at 214 nm or 280 nm. The PEGylated peptide will typically elute later than the unconjugated peptide.

-

Collect the fractions corresponding to the desired product peak.

-

-

Analysis:

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Verify the identity of the product by mass spectrometry. The mass of the conjugate should be the mass of the peptide plus the mass of the m-PEG6 moiety (383.43 Da, after loss of the NHS group).

-

Applications in Drug Development

PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG chains are often incorporated to improve solubility and cell permeability.

A notable example is ARV-110 (Bavdegalutamide), a PROTAC targeting the androgen receptor (AR) for degradation. It utilizes a ligand for the Cereblon (CRBN) E3 ligase connected via a linker to an AR antagonist. While the exact linker in ARV-110 is a rigid piperidine-piperazine structure, PEG linkers like this compound are commonly used in the development of other PROTACs to achieve optimal spacing and physicochemical properties between the two ligands.

ADCs: Targeted Drug Delivery

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker plays a crucial role in the stability and efficacy of the ADC. PEG linkers, such as those derived from this compound, can be used to attach the drug to the antibody, often improving the ADC's solubility and pharmacokinetic profile. The NHS ester functionality allows for conjugation to lysine residues on the antibody.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined structure, amine reactivity, and the hydrophilic nature of the PEG chain make it suitable for a wide range of applications, from basic research in protein modification to the development of advanced therapeutics like ADCs and PROTACs. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of this versatile crosslinker.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for methoxy-poly(ethylene glycol)6-N-hydroxysuccinimidyl ester (m-PEG6-NHS ester). It is designed to offer a deep understanding of its chemical reactivity, reaction kinetics, and practical application in bioconjugation for professionals in research and drug development.

Core Principles of this compound Reactivity

The foundational mechanism of this compound is a nucleophilic acyl substitution. This reaction is primarily employed for the covalent modification of biomolecules by attaching a hydrophilic PEG chain, a process known as PEGylation. The key components of this reaction are the N-hydroxysuccinimide (NHS) ester functional group and a primary amine on the target molecule.

The this compound is an amine-reactive PEG reagent that is widely used in bioconjugation with antibodies for creating antibody-drug conjugates (ADCs), as well as with proteins, peptides, and other molecules.[1][2][3][4] The NHS ester group readily reacts with primary amines (-NH2) at a pH range of 7-9 to form a stable and irreversible amide bond.[1]

The Reaction Mechanism:

-

Nucleophilic Attack: An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient and unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group.

-

Amide Bond Formation: A stable amide bond is formed between the PEG chain and the target molecule.

This process effectively tethers the six-unit polyethylene glycol chain to the biomolecule, enhancing its solubility and stability.

Quantitative Data on Reaction Parameters

The efficiency of the conjugation reaction with this compound is influenced by several factors, most notably pH and temperature. The primary competing reaction is the hydrolysis of the NHS ester, which becomes more significant at a higher pH.

Table 1: Influence of pH on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 to 5 hours |

| 8.0 | 25 | 17.6 to 33.6 minutes |

| 8.6 | 4 | 10 minutes |

Note: This data represents the general stability of NHS esters. The exact half-life of this compound may vary but follows the same trend of decreasing stability with increasing pH.

Table 2: Relative Reactivity of Amino Acid Residues with NHS Esters

| Amino Acid Residue | Functional Group | Relative Reactivity | Stability of Formed Bond |

| Lysine | ε-amino | High | Very Stable (Amide) |

| N-terminus | α-amino | High | Very Stable (Amide) |

| Serine, Threonine | Hydroxyl | Low | Unstable (Ester) |

| Tyrosine | Phenolic hydroxyl | Low | Unstable (Ester) |

| Cysteine | Sulfhydryl | Very Low | Unstable (Thioester) |

The primary targets for NHS esters are the ε-amino group of lysine and the α-amino group of the N-terminus. While reactions with other nucleophilic residues can occur, they are generally less efficient and the resulting bonds are less stable. The relative reactivity between the N-terminal amine and the lysine ε-amine is pH-dependent due to differences in their pKa values.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein.

Materials:

-

This compound

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct from the PEGylated protein using dialysis, size-exclusion chromatography, or another suitable purification method.

-

Characterization: Characterize the extent of PEGylation using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

Protocol for Quantification of PEGylation using TNBS Assay

The Trinitrobenzenesulfonic acid (TNBS) assay can be used to determine the degree of PEGylation by quantifying the number of remaining free primary amines after the conjugation reaction.

Materials:

-

PEGylated protein sample

-

Unmodified protein sample (control)

-

TNBS reagent

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Quenching solution (e.g., SDS and HCl)

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation: Prepare a standard curve using a known concentration of the unmodified protein.

-

Sample Preparation: Prepare reactions for the unmodified protein, the PEGylated protein, and a blank (buffer only).

-

TNBS Reaction: Add the TNBS reagent to each sample and incubate at 37°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Absorbance Measurement: Measure the absorbance of each sample at 335 nm.

-

Calculation: Determine the concentration of free amines in the PEGylated sample by comparing its absorbance to the standard curve. The degree of PEGylation can then be calculated by the reduction in the number of free amines compared to the unmodified protein.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the core reaction mechanism, the competing hydrolysis reaction, and a typical experimental workflow.

Caption: Reaction of this compound with a primary amine.

Caption: Competing aminolysis and hydrolysis of this compound.

Caption: A typical workflow for protein PEGylation.

Conclusion

The use of this compound for the PEGylation of biomolecules is a robust and well-established technique. A thorough understanding of its mechanism of action, including the kinetics of the primary reaction and the competing hydrolysis, is crucial for optimizing conjugation strategies. By carefully controlling reaction conditions such as pH, temperature, and molar ratios, researchers can achieve efficient and specific modification of proteins and other biomolecules, thereby enhancing their therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for scientists and developers working in the field of bioconjugation.

References

Navigating the Solubility of m-PEG6-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG6-NHS ester, a commonly used PEGylation reagent in drug development, bioconjugation, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its solubility in various solvents, detailed experimental protocols, and critical considerations for its use in aqueous environments.

Executive Summary

This compound is a valuable tool for modifying proteins, peptides, and other molecules containing primary amines. Its polyethylene glycol (PEG) spacer enhances the hydrophilicity and pharmacokinetic properties of the conjugated molecule. However, its practical application is critically dependent on its solubility and the stability of the N-hydroxysuccinimide (NHS) ester group. This guide consolidates qualitative and quantitative data on the solubility of this compound and provides standardized protocols for its dissolution and handling to ensure successful and reproducible experimental outcomes.

Solubility Profile of this compound

The solubility of this compound is a key factor in its handling and application. While the PEG chain imparts hydrophilicity, the overall solubility is influenced by the solvent's polarity and the presence of water.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Recommended for preparing concentrated stock solutions. Use of anhydrous DMSO is critical to prevent hydrolysis. |

| Dimethylformamide (DMF) | Soluble[1][2] | Another recommended solvent for stock solutions. Anhydrous grade is essential. |

| Dichloromethane (DCM) | Soluble[1] | A suitable organic solvent for dissolution. |

| Water | Sparingly Soluble/Hydrolyzes | The hydrophilic PEG spacer increases aqueous solubility, but the NHS ester is highly susceptible to hydrolysis in aqueous media. Direct dissolution in aqueous buffers is generally not recommended. |

While precise quantitative solubility data (mg/mL) for this compound is not extensively published, practical protocols from suppliers provide valuable guidance for preparing solutions of known concentrations.

Table 2: Recommended Concentrations for Stock Solutions

| Solvent | Recommended Concentration | Reference |

| Anhydrous DMSO | ~10 mM or ~5 mg/mL | |

| Anhydrous DMF | ~10 mM or ~5 mg/mL |

The Critical Role of NHS Ester Stability: Hydrolysis

The primary challenge in working with this compound in aqueous solutions is the hydrolysis of the NHS ester group. This reaction competes with the desired amidation reaction with primary amines and is highly dependent on pH and temperature.

The workflow for utilizing this compound is critically governed by the kinetics of the amidation versus the hydrolysis reaction.

Table 3: Half-life of NHS Esters as a Function of pH

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

This data underscores the importance of preparing the NHS ester solution immediately before use and carefully controlling the pH of the reaction buffer.

The relationship between pH and the competing reactions of amidation and hydrolysis is a critical consideration for optimizing conjugation efficiency.

Experimental Protocols

The following protocols provide a standardized approach for the dissolution and use of this compound in typical bioconjugation reactions.

Preparation of a Concentrated Stock Solution

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen) for storage (optional)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

In a fume hood, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., for a 10 mM solution, add 1 mL of solvent to approximately 4.21 mg of this compound).

-

Vortex briefly to ensure complete dissolution.

-

This stock solution should be prepared immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety is moisture-sensitive. Discard any unused reconstituted reagent.

General Protocol for Protein Labeling

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.

-

This compound stock solution (from section 4.1).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the target protein for reaction with the NHS ester.

-

Add the calculated volume of the this compound stock solution to the protein solution. A 20-fold molar excess of the PEG reagent is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Purify the PEGylated protein from excess reagent and byproducts using a desalting column or dialysis.

Conclusion

The successful use of this compound hinges on proper handling and an understanding of its solubility and stability. Dissolving the reagent in anhydrous organic solvents such as DMSO or DMF immediately prior to use is paramount to prevent premature hydrolysis of the reactive NHS ester. By following the detailed protocols and considering the effects of pH on the competing amidation and hydrolysis reactions, researchers can achieve efficient and reproducible modification of their target molecules, thereby harnessing the full potential of PEGylation in their drug development and research endeavors.

References

An In-depth Technical Guide on the Function of the NHS Ester Group in PEGylation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of PEGylation in Biotherapeutics

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development. This bioconjugation strategy is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules[1][2]. Key advantages conferred by PEGylation include increased drug solubility, extended circulatory half-life by reducing renal clearance, and enhanced stability by protecting against proteolytic degradation[1][3]. Furthermore, the PEG chain can "mask" the therapeutic agent from the host's immune system, thereby reducing its immunogenicity[1].

Among the various chemical strategies available for PEGylation, the use of N-hydroxysuccinimide (NHS) ester-activated PEG reagents is one of the most prevalent and well-established methods. This guide provides a detailed technical overview of the function of the NHS ester group, the chemical principles governing its reactivity, quantitative parameters for reaction optimization, and standardized protocols for its application.

The Core Function: Amine-Reactive Chemistry

The primary function of the NHS ester group in PEGylation is to serve as a highly efficient reactive moiety for coupling PEG chains to primary amine groups (–NH₂) on target molecules. In the context of protein therapeutics, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.

The PEG reagent is typically synthesized by activating the terminal carboxylic acid of a PEG chain with N-hydroxysuccinimide, forming the PEG-NHS ester. This "activated PEG" is then primed for a nucleophilic substitution reaction with a deprotonated primary amine. The amine's lone pair of electrons attacks the carbonyl carbon of the ester, leading to the formation of a stable, physiologically robust amide bond and the release of NHS as a byproduct.

Key Parameters for Optimal NHS-Ester PEGylation

The success and efficiency of the conjugation reaction are critically dependent on several parameters. The pH of the reaction buffer is arguably the most crucial factor, as it dictates a delicate balance between two competing processes: amine reactivity and NHS ester hydrolysis.

-

Amine Reactivity: The reactive species is the deprotonated primary amine (–NH₂), which acts as the nucleophile. At pH values below the pKa of the amine group, it exists predominantly in its protonated, non-nucleophilic form (–NH₃⁺), significantly slowing the reaction.

-

NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water to revert to an unreactive carboxylic acid. This competing reaction is accelerated at higher pH levels.

This interplay necessitates a carefully optimized pH range to maximize the concentration of reactive amine while minimizing the rate of hydrolysis.

Quantitative Data Summary

The following tables summarize key quantitative data to guide experimental design.

Table 1: Key Parameters Influencing NHS-Ester PEGylation Efficiency

| Parameter | Optimal Range | Rationale & Considerations |

|---|---|---|

| pH | 7.0 - 8.5 | Balances amine nucleophilicity with NHS ester hydrolysis. The optimal pH for many proteins is 7.2-8.5. |

| Temperature | 4 - 25 °C | Lower temperatures (4°C) decrease the rate of hydrolysis, allowing for longer reaction times. Room temperature (RT) reactions are faster but require more precise timing. |

| Buffer Choice | Phosphate, Borate, Bicarbonate, HEPES | Critically, avoid buffers with primary amines (e.g., Tris, Glycine) as they will compete with the target molecule for reaction with the PEG-NHS ester. |

| Molar Ratio | 5x to 50x excess of PEG-NHS | The optimal ratio of PEG-NHS to protein is empirical and depends on the number of available amines and the desired degree of PEGylation. A 20-fold molar excess is a common starting point. |

| Reaction Time | 30 min - 4 hours | Typically 30-60 minutes at RT or 2-4 hours at 4°C. Reaction progress should be monitored. |

Table 2: Hydrolytic Stability of NHS Esters

| Condition | Half-life of Hydrolysis | Reference |

|---|---|---|

| pH 7.0, 0°C | 4 - 5 hours | |

| pH 8.5, 4°C | ~10 minutes |

| pH 8.6, 4°C | 10 minutes | |

Table 3: Comparison of Common Amine-Reactive PEGylation Chemistries

| Chemistry | Target Group | Bond Formed | Key Advantages |

|---|---|---|---|

| NHS Ester | Primary Amine (-NH₂) | Amide | High reactivity, stable bond, well-established protocols. |

| Aldehyde | Primary Amine (-NH₂) | Secondary Amine | N-terminal specific under controlled conditions, forms a stable bond after reduction. |

| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | Forms a stable bond. |

Standardized Experimental Workflow and Protocol

A successful PEGylation experiment follows a structured workflow from reagent preparation to final product analysis.

Detailed Experimental Protocol (General Model)

This protocol provides a general methodology for the PEGylation of a model protein. Optimization is required for specific applications.

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS ester reagent

-

Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.5 (or Borate/Bicarbonate buffer, pH 7.2-8.5).

-

Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Purification system (e.g., Size-Exclusion Chromatography columns or dialysis cassettes).

-

Analytical equipment (e.g., SDS-PAGE, HPLC, Mass Spectrometer).

Methodology:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the amine-free Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure any previous storage buffers containing primary amines (like Tris) are completely removed.

-

-

PEG-NHS Ester Reagent Preparation:

-

Crucial: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is highly moisture-sensitive.

-

Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.

-

-

PEGylation Reaction:

-

Calculate the volume of the PEG-NHS stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).

-

Slowly add the PEG-NHS solution to the stirring protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG reagent and the NHS byproduct from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS).

-

-

Analysis and Characterization:

-

Assess the degree of PEGylation using SDS-PAGE, which will show a shift in molecular weight for the conjugated protein.

-

Quantify the efficiency and characterize the product distribution (e.g., mono-, di-, poly-PEGylated species) using techniques such as HPLC, capillary electrophoresis, and mass spectrometry.

-

Conclusion

The N-hydroxysuccinimide ester is a powerful and versatile functional group for PEGylation due to its high reactivity towards primary amines under mild physiological conditions, forming highly stable amide bonds. Its utility is central to the development of many successful biotherapeutics. A thorough understanding of the underlying chemistry and the critical influence of reaction parameters, particularly pH, is essential for researchers to control the conjugation process effectively. By following structured workflows and carefully optimized protocols, scientists can reproducibly generate well-defined PEGylated molecules with enhanced therapeutic profiles.

References

An In-Depth Technical Guide to Bioconjugation with m-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG6-NHS ester, a key reagent in modern bioconjugation. It details its chemical properties, mechanism of action, and critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document also offers structured data on reaction parameters, detailed experimental protocols, and visual workflows to aid in the practical application of this versatile linker.

Introduction to this compound

This compound, or methoxy-polyethylene glycol (6)-N-hydroxysuccinimidyl ester, is a heterobifunctional crosslinker widely utilized in bioconjugation. It features a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units, providing a hydrophilic spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the PEG chain enhances the solubility and stability of the resulting conjugate.[1][2] Its defined length and chemical properties make it a valuable tool in drug delivery and proteomics.[3][4]

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy-PEG chain linked to an NHS ester via an ester bond. This structure provides a balance of reactivity and hydrophilicity, making it suitable for a wide range of bioconjugation applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17-hexaoxaicosan-20-oate | [4] |

| Molecular Formula | C18H31NO10 | |

| Molecular Weight | 421.44 g/mol | |

| Purity | ≥98% | |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO, DMF, DCM |

Mechanism of Action in Bioconjugation

The primary application of this compound in bioconjugation is the modification of primary amines (-NH2), which are abundantly found on the surface of proteins and peptides, specifically at the N-terminus and on the side chain of lysine residues.

The conjugation reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Figure 1: Mechanism of this compound conjugation.

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to an unreactive carboxylic acid and reducing the conjugation efficiency. The rate of hydrolysis is significantly influenced by pH.

Key Reaction Parameters and Optimization

The success of bioconjugation with this compound is highly dependent on optimizing several reaction parameters to maximize the yield of the desired conjugate while minimizing side reactions.

pH

The pH of the reaction buffer is a critical factor. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. At lower pH values, primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation yield.

Table 2: Effect of pH on NHS Ester Hydrolysis and Reaction Rate

| pH | Half-life of NHS Ester | Relative Reaction Rate | Reference(s) |

| 7.4 | > 120 minutes | Gradual (reaches steady state in ~2 hours) | |

| 8.0 | ~20 minutes | Moderate | |

| 9.0 | < 9 minutes | Rapid (reaches steady state within 10 minutes) |

Molar Ratio

The molar ratio of this compound to the biomolecule is another crucial parameter that needs to be optimized to control the degree of labeling (DOL). A higher molar excess of the NHS ester will generally lead to a higher DOL. However, an excessively high DOL can lead to protein aggregation or loss of biological activity. A common starting point is a 5- to 20-fold molar excess of the NHS ester.

Table 3: Recommended Starting Molar Ratios for Protein Conjugation

| Molar Excess of NHS Ester | Expected Degree of Labeling | Application Considerations | Reference(s) |

| 5-10 fold | Low to Moderate | Good starting point for most proteins to achieve mono- or di-labeling. | |

| 10-20 fold | Moderate to High | May be necessary for less reactive proteins or to achieve higher labeling densities. | |

| >20 fold | High | Increased risk of protein aggregation and loss of activity. Requires careful optimization. |

Buffer Composition

The choice of buffer is important to maintain the desired pH and to avoid interference with the conjugation reaction. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester. Suitable amine-free buffers include phosphate, bicarbonate, HEPES, and borate buffers.

Applications in Drug Development

This compound is a versatile tool in drug development, primarily used as a linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound can be used to attach a cytotoxic drug to an antibody. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic properties.

Figure 2: Workflow for ADC development using this compound.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This compound can serve as the hydrophilic linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Figure 3: PROTAC mechanism of action.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a model protein (Bovine Serum Albumin) and a therapeutic antibody (Trastuzumab).

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with this compound

This protocol describes a general procedure for the conjugation of this compound to BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare BSA Solution: Dissolve BSA in the Reaction Buffer to a final concentration of 10 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Calculate the required volume of the this compound solution to achieve a 10-fold molar excess relative to BSA.

-

Slowly add the this compound solution to the BSA solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

-

Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes at room temperature.

-

Purification: Purify the m-PEG6-BSA conjugate from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Conjugation of this compound to Trastuzumab for ADC Development

This protocol outlines the steps for conjugating a drug-linker construct, where the linker is this compound, to the antibody Trastuzumab.

Materials:

-

Trastuzumab

-

Drug-m-PEG6-NHS ester construct

-

Conjugation Buffer: 0.1 M borate-buffered saline, pH 8.5

-

Anhydrous Dimethylformamide (DMF)

-

Size-exclusion chromatography column

-

LC-MS system for characterization

Procedure:

-

Prepare Trastuzumab Solution: Prepare a solution of Trastuzumab in the Conjugation Buffer at a concentration of 10 mg/mL.

-

Prepare Drug-Linker Solution: Dissolve the Drug-m-PEG6-NHS ester construct in anhydrous DMF to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5-fold molar excess of the Drug-Linker solution to the Trastuzumab solution.

-

Incubate the reaction mixture at 4°C for 20 hours with gentle mixing.

-

-

Purification: Remove the excess unreacted Drug-Linker and other small molecules by size-exclusion chromatography using a PD-10 column equilibrated with an appropriate buffer (e.g., 0.1 M NaOAc, pH 5.64).

-

Characterization and Drug-to-Antibody Ratio (DAR) Determination:

-

Determine the protein concentration of the purified ADC using a Nanodrop spectrophotometer.

-

Analyze the ADC by mass spectrometry to determine the distribution of drug-linker conjugates per antibody and to calculate the average Drug-to-Antibody Ratio (DAR).

-

Conclusion

This compound is a highly effective and versatile reagent for bioconjugation, offering a balance of reactivity, hydrophilicity, and a defined spacer length. Its application in the development of ADCs and PROTACs highlights its significance in advancing modern therapeutics. Successful conjugation requires careful optimization of reaction parameters, including pH, molar ratio, and buffer composition. The protocols and data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize this compound in their work.

References

A Comprehensive Technical Guide to the Safe Handling of m-PEG6-NHS Ester

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This in-depth guide provides a technical overview of the safety and handling precautions for m-PEG6-NHS ester, a commonly used PEG linker.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and serious eye irritation, and may cause respiratory irritation[2].

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The following diagram outlines the recommended PPE for handling this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust and aerosol formation.

-

Use only in a chemical fume hood or well-ventilated area.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Keep containers securely sealed when not in use.

Storage

To ensure the stability of the compound, specific storage conditions must be met.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Light Protection |

| Powder | -20°C | 3 years | Not specified, but dark is recommended |

| In Solvent | -80°C | 6 months to 1 year | Protect from light |

Sources:

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. |

Spill and Disposal Procedures

In the event of a spill, a clear and systematic procedure should be followed to ensure safety and minimize environmental contamination.

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. It should be disposed of as special waste by a licensed disposal company. Avoid release to the environment and prevent it from entering drains.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Hazardous Polymerization: Does not occur.

By adhering to these safety and handling precautions, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

The Role of PEG Linkers in Antibody-Drug Conjugates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index. Among various linker technologies, polyethylene glycol (PEG) linkers have become instrumental in optimizing ADC design. Their inherent hydrophilicity, biocompatibility, and tunable nature allow for significant improvements in the pharmacokinetics, stability, and tolerability of ADCs. This guide provides an in-depth technical overview of the applications of PEG linkers in ADCs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental workflows.

Introduction to PEG Linkers in ADCs

An ADC's efficacy and safety are intricately linked to the properties of its three components: the antibody, the payload, and the linker. The linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the cytotoxic payload upon internalization into the target cancer cell.

Many potent cytotoxic agents used as ADC payloads are highly hydrophobic.[1] Conjugating these molecules to an antibody, especially at high drug-to-antibody ratios (DARs), increases the overall hydrophobicity of the ADC. This can lead to several challenges:

-

Aggregation: Increased hydrophobicity promotes the formation of ADC aggregates, which can enhance immunogenicity and lead to rapid clearance from circulation.[2][3]

-

Poor Pharmacokinetics (PK): Hydrophobic ADCs are often subject to accelerated plasma clearance, reducing their half-life and tumor accumulation.[1][4]

-

Limited DAR: The propensity for aggregation often limits the number of drug molecules that can be attached to an antibody (typically a DAR of 2-4), thereby constraining the potential potency of the ADC.

PEG linkers address these challenges directly. As water-soluble, non-toxic, and non-immunogenic polymers, they impart hydrophilicity to the ADC construct. This "hydrophilic shield" can mask the payload's hydrophobicity, offering numerous advantages.

Key Advantages of PEG Linkers in ADCs:

-

Enhanced Solubility and Reduced Aggregation: The primary benefit of PEG linkers is the significant improvement in the aqueous solubility of the ADC, which mitigates the risk of aggregation, even at higher DARs.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs circulation half-life. This extended exposure can lead to greater tumor accumulation and improved efficacy.

-

Increased Drug Loading (Higher DAR): By improving solubility and preventing aggregation, PEG linkers enable the development of ADCs with higher DARs (e.g., 8), allowing for the delivery of a greater concentration of the cytotoxic payload to target cells.

-

Reduced Immunogenicity: The flexible PEG chain can shield the payload and linker from the immune system, potentially lowering the risk of an immune response.

-

Versatile Chemistry: PEG linkers can be synthesized as heterobifunctional molecules, possessing different reactive groups at each end. This allows for specific and controlled conjugation to both the antibody and the drug payload.

Several approved ADCs utilize PEG technology in their linkers, including Sacituzumab govitecan (Trodelvy®) and Loncastuximab tesirine (Zynlonta®), highlighting the clinical translation and importance of this linker strategy.

Data Presentation: Impact of PEG Linkers on ADC Properties

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. It represents a trade-off between improving pharmacokinetic properties and potentially reducing cytotoxic potency due to steric hindrance. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

(Note: The data presented is synthesized from multiple studies using different antibodies, payloads, and experimental models. Direct comparison requires caution, as the optimal PEG length is context-dependent.)

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | General Trend |

| No PEG | Anti-HER2-MMAE | SK-BR-3 (HER2+++) | ~0.1 | High Potency |

| PEG4 | Anti-HER2-MMAE | SK-BR-3 (HER2+++) | ~0.2 - 0.5 | Slight decrease in potency |

| PEG8 | Anti-HER2-MMAE | SK-BR-3 (HER2+++) | ~0.5 - 1.0 | Moderate decrease in potency |

| PEG12 | Anti-HER2-MMAE | SK-BR-3 (HER2+++) | ~1.0 - 2.5 | Further decrease in potency |

| PEG24 | Anti-HER2-MMAE | SK-BR-3 (HER2+++) | ~2.5 - 5.0 | Significant decrease in potency |

This table illustrates a common trend where increasing PEG linker length can lead to a higher IC50 value (lower in vitro potency), potentially due to less efficient payload release or target binding.

Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK) in Rodents

| Linker Type | ADC Construct | Half-Life (t½, hours) | Clearance (mL/day/kg) | General Trend |

| No PEG | Non-binding IgG-MMAE (DAR 8) | ~50 | High | Rapid Clearance |

| PEG4 | Non-binding IgG-MMAE (DAR 8) | ~70 | Moderate | Improved PK |

| PEG8 | Non-binding IgG-MMAE (DAR 8) | ~120 | Low | Optimal PK Improvement |

| PEG12 | Non-binding IgG-MMAE (DAR 8) | ~125 | Low | Plateau Effect |

| PEG24 | Non-binding IgG-MMAE (DAR 8) | ~130 | Low | Plateau Effect |

This table demonstrates that increasing PEG linker length generally improves pharmacokinetic properties, such as extending half-life and reducing clearance. Often, a plateau is reached where further increases in PEG length do not provide significant additional PK benefits.

Table 3: Comparison of ADC Properties with Linear vs. Pendant PEG Architectures

| Linker Architecture | ADC Construct (Trastuzumab-DM1, DAR ~7.5) | Aggregation Tendency (Thermal Stress) | Clearance Rate (in mice) |

| Linear PEG24 | T-(L₂₄-DM1)₇.₅ | Moderate | Moderate |

| Pendant (2x PEG12) | T-(P₂₄-DM1)₇.₅ | Low | Low |

| No PEG (Control) | T-(MCC-DM1)₃.₅ | High | High |

Data synthesized from a study by Strop et al. shows that linker architecture is also a key design element. A pendant configuration with two PEG12 chains demonstrated superior performance in reducing aggregation and clearance compared to a conventional linear PEG24 linker.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to PEGylated ADCs.

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Signaling pathway for Topoisomerase I inhibitor payloads.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of PEGylated ADCs.

Protocol 1: Synthesis of a Cysteine-Linked ADC using a PEG-Maleimide Linker

This protocol describes a common method for conjugating a thiol-reactive drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in PBS, pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Drug-PEG-Maleimide construct

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.4

-

Quenching Solution: N-acetylcysteine

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction: a. Prepare a 10 mM stock solution of TCEP in water. b. Adjust the mAb concentration to 5-10 mg/mL in Reaction Buffer. c. Add TCEP to the mAb solution at a 2.5-fold molar excess over the antibody. d. Incubate at 37°C for 1-2 hours with gentle mixing to partially reduce the interchain disulfide bonds. e. Remove excess TCEP by buffer exchange into Reaction Buffer using a desalting column or diafiltration.

-

Conjugation Reaction: a. Dissolve the Drug-PEG-Maleimide construct in DMSO to create a 10 mM stock solution. b. Add the drug-linker solution to the reduced mAb at a 1.2 to 1.5-fold molar excess per exposed sulfhydryl group. The final DMSO concentration should not exceed 10% (v/v). c. Incubate the reaction at room temperature for 1 hour with gentle mixing.

-

Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups. b. Incubate for 20 minutes at room temperature.

-

Purification: a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column. b. Elute with PBS, pH 7.4, and collect fractions corresponding to the high molecular weight ADC peak. c. Pool the relevant fractions and concentrate if necessary using centrifugal filters.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.

Materials & Equipment:

-

HPLC system with UV detector (Agilent 1290 Infinity II Bio LC or similar)

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

ADC sample (~1 mg/mL)

Procedure:

-

System Setup: a. Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min. b. Set the column temperature to 25-30°C. c. Set the UV detector to monitor absorbance at 280 nm.

-

Sample Injection: a. Inject 10-50 µg of the ADC sample onto the column.

-

Chromatographic Separation: a. Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. b. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.), which are retained longer due to their increased hydrophobicity.

-

Data Analysis: a. Integrate the peak area for each resolved species (A₀, A₂, A₄, ...). b. Calculate the average DAR using the following formula: Average DAR = ( (A₂ * 2) + (A₄ * 4) + (A₆ * 6) + (A₈ * 8) ) / ( A₀ + A₂ + A₄ + A₆ + A₈ )

Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is the standard method to quantify high molecular weight species (aggregates) in an ADC preparation.

Materials & Equipment:

-

UHPLC system with UV detector

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

-

ADC sample (~1 mg/mL)

Procedure:

-

System Setup: a. Equilibrate the SEC column with the Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. b. Set the UV detector to 280 nm.

-

Sample Injection: a. Inject 10-20 µL of the ADC sample.

-

Chromatographic Separation: a. Perform an isocratic elution for 15-20 minutes. b. Aggregates, being larger, will elute first, followed by the main monomer peak, and then any smaller fragment species.

-

Data Analysis: a. Integrate the peak areas for the aggregate and monomer peaks. b. Calculate the percentage of aggregation: % Aggregation = ( Area_Aggregate / (Area_Aggregate + Area_Monomer) ) * 100

Protocol 4: In Vitro Cytotoxicity MTT Assay

This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC, from which an IC50 value can be derived.

Materials:

-

Target antigen-positive cancer cell line

-

Complete cell culture medium

-

Sterile, flat-bottom 96-well plates

-

ADC, unconjugated antibody, and free payload for controls

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

ADC Treatment: a. Prepare serial dilutions of the ADC and control articles in culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC/control solutions to the respective wells. Include untreated wells as a 100% viability control. c. Incubate the plate for 72-120 hours.

-

MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully aspirate the medium. b. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.

-

Absorbance Measurement: a. Read the absorbance at 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curve and determine the IC50 value using non-linear regression (sigmoidal curve fit).

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PEGylated ADC in an immunodeficient mouse model bearing human tumor xenografts.

Materials & Equipment:

-

Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

-

Human cancer cell line

-

Matrigel (optional, for cell suspension)

-

ADC, vehicle control, and other control articles (e.g., unconjugated antibody)

-

Sterile saline or PBS for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: a. Harvest cultured tumor cells during their exponential growth phase. b. Resuspend cells in sterile PBS (or a 1:1 mixture with Matrigel) to a final concentration of 2-5 x 10⁶ cells per 100 µL. c. Inject the cell suspension subcutaneously into the right flank of the mice.

-

Tumor Growth and Randomization: a. Monitor mice for tumor formation. b. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 mice per group).

-

ADC Administration: a. Administer the ADC (e.g., at 1, 3, and 10 mg/kg), vehicle control, and other controls via intravenous (tail vein) injection. Dosing schedules can vary (e.g., single dose or once weekly for 3 weeks).

-

Monitoring and Data Collection: a. Measure tumor volumes with calipers 2-3 times per week. Tumor volume is calculated as (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the mice.

-

Endpoint and Analysis: a. The study is concluded when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm³) or at a set time point. b. Euthanize mice and excise tumors for weight measurement and further pharmacodynamic analysis if desired. c. Plot the mean tumor volume ± SEM for each group over time to assess tumor growth inhibition.

Conclusion and Future Outlook

PEG linkers are a validated and powerful tool in the design of modern antibody-drug conjugates. By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the development of more stable, effective, and tolerable ADCs with higher drug-to-antibody ratios. The choice of PEG linker length and architecture must be empirically optimized for each ADC, balancing the significant benefits in pharmacokinetics against potential decreases in in vitro potency.

Future innovations in PEG linker technology are focused on creating more sophisticated constructs, such as branched or multi-arm PEGs for "doubled payload" approaches and linkers that are selectively cleaved by tumor-specific enzymes. Combined with advances in site-specific conjugation and the exploration of novel payloads, the continued evolution of PEG linker chemistry will be pivotal in engineering the next generation of highly effective and safe antibody-drug conjugates.

References

The Strategic Integration of m-PEG6-NHS Ester in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC's architecture, comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a triad where each component is critical for optimal efficacy. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) moieties have gained prominence for their ability to favorably modulate the physicochemical and pharmacokinetic properties of PROTACs. This technical guide provides an in-depth exploration of the role of m-PEG6-NHS ester, a commercially available and widely used linker building block, in the development of potent and effective PROTACs.

The Multifaceted Role of the PEG Linker

The linker in a PROTAC is far from a passive spacer; it plays a crucial role in dictating the molecule's overall performance. The length, flexibility, and chemical composition of the linker directly influence a PROTAC's solubility, cell permeability, and its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]